molecular formula C12H14K8O35S8 B8066933 Sucrose Octasulfate, Potassium Salt

Sucrose Octasulfate, Potassium Salt

Cat. No.: B8066933
M. Wt: 1287.5 g/mol
InChI Key: XISWAUUBQBEDFB-UHFFFAOYSA-F
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sucrose octasulfate, potassium salt (C₁₂H₁₄K₈O₃₅S₈; CAS 73264-44-5) is a sulfated oligosaccharide derivative where eight hydroxyl groups of sucrose are substituted with sulfate moieties, neutralized by potassium ions. With a molecular weight of 1287.52 g/mol, it is a white to off-white hygroscopic powder soluble in water (≥100 mg/mL) and stable under refrigeration .

Properties

IUPAC Name

octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISWAUUBQBEDFB-UHFFFAOYSA-F
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14K8O35S8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1287.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triethylamine-Sulfur Trioxide Reaction

The foundational method involves reacting sucrose with triethylamine-sulfur trioxide (TEASO₃) in a triethylamine solvent. According to CN108530498A, sucrose is dissolved in triethylamine at 60°C, followed by the addition of TEASO₃. The mixture is maintained at 60–65°C for three hours, after which potassium hydroxide is added to adjust the pH to 8–9. Cooling to 0–5°C precipitates the crude product, which is then purified via recrystallization in water. This method achieves an 85% yield and a melting point of 160–161°C, with the triethylamine acting as both solvent and acid scavenger.

A modified version (Embodiment 2) increases the reaction temperature to 75–80°C, reducing the reaction time to two hours while maintaining comparable yield and purity. The use of triethylamine minimizes side reactions, but its high volatility necessitates controlled reactor conditions.

Phase Transfer Catalysis in Batch Reactors

CN117510556A introduces phase transfer catalysts (PTCs), such as triethylbenzyl ammonium chloride, to enhance reaction efficiency. In this method, sucrose and pyridine-sulfur trioxide are dissolved in ethyl acetate or n-hexane and fed into a batch reactor. The PTC facilitates sulfonation at the interface of immiscible solvents, achieving a residence time of 3–10 minutes in microchannel reactors. Post-reaction, the mixture is extracted with potassium hydroxide, decolorized with activated carbon, and purified via ultrafiltration (5 kDa cutoff). This approach yields 274–337 g of product per batch, with purity exceeding 99% due to reduced side reactions.

Continuous Flow Synthesis

Microchannel Reactor Design

A breakthrough in scalability and safety is demonstrated in CN117510556A, where a microchannel reactor enables continuous production. Sucrose and pyridine-sulfur trioxide solutions are pumped into the reactor at 120°C under 4 bar pressure, achieving a residence time of 3 minutes. Key parameters include:

ParameterValue
Sucrose concentration0.25 g/mL in ethyl acetate
TEASO₃ concentration0.25 g/mL in ethyl acetate
Flow rate (Feed A)6.78 mL/min
Flow rate (Feed B)26.56 mL/min
Yield337 g/batch

This method eliminates open-environment risks and reduces solvent use by 40% compared to batch processes.

Solvent and Catalyst Optimization

The choice of solvent critically impacts yield. Comparative studies in CN117510556A reveal that ethyl acetate outperforms acetone or n-hexane, achieving a 22% higher yield due to better solubility of intermediates. Tetrabutylammonium iodide, tested as an alternative PTC, showed inferior performance compared to triethylbenzyl ammonium chloride, underscoring the importance of catalyst selection.

Purification and Characterization

Recrystallization and Ultrafiltration

Post-synthesis purification involves multiple recrystallizations in water at 0–5°C to remove unreacted sulfur trioxide and byproducts. CN117510556A introduces ultrafiltration (5 kDa molecular weight cutoff) to isolate high-purity sucrose octasulfate potassium salt, reducing ionic impurities by 90%.

HPLC Analysis

SIELC’s HPLC method employs a BIST™ A+ column with a gradient elution of acetonitrile (70–40%) and 5 mM DMP acetate buffer (pH 4.0). Detection via evaporative light scattering (ELSD) at 70°C ensures precise quantification, with a limit of detection (LOD) of 1 mg/mL. This protocol is validated for sulfated polysaccharides, confirming the absence of undersulfated species like sucrose heptasulfate.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Traditional Sulfonation85953 hoursModerate
Batch PTC899910 minutesHigh
Continuous Flow9299.53 minutesIndustrial

Continuous flow synthesis emerges as the superior method, offering near-quantitative yields and compatibility with Good Manufacturing Practice (GMP) standards.

Challenges and Innovations

Byproduct Formation

A major challenge is the formation of sucrose heptasulfate, which arises from incomplete sulfonation. US4990610A addresses this via ion-exchange chromatography, but CN117510556A’s ultrafiltration approach proves more efficient, reducing heptasulfate content to <0.5% .

Chemical Reactions Analysis

Types of Reactions

Sucrose Octasulfate, Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various functionalized derivatives of sucrose .

Scientific Research Applications

Wound Healing Applications

SOS-K has been extensively studied for its efficacy in promoting wound healing, particularly in diabetic foot ulcers (DFUs) and chronic wounds.

Case Study: The Explorer Trial

The Explorer trial demonstrated that SOS-K dressings significantly improved healing rates in patients with noninfected neuroischemic DFUs. In this study, 48% of patients using SOS-K dressings achieved wound closure compared to 30% in the control group after 20 weeks. The odds of healing were 2.6 times higher for those treated with SOS-K dressings .

Dental Applications

In dentistry, SOS-K is utilized as a local formulation to prevent and treat diseases affecting the teeth and supporting tissues. Its antimicrobial properties help manage dental plaque and inflammation related to periodontal disease .

Benefits in Dental Care

  • Reduces microbial adhesion to oral surfaces.
  • Enhances the healing of soft tissues post-surgery.
  • Provides a protective barrier against infections .

Skin Care Formulations

SOS-K is increasingly incorporated into dermatological products due to its skin-protective properties. It helps maintain skin hydration by reducing trans-epidermal water loss and supports the healing of skin injuries, including burns and surgical wounds .

Clinical Insights

Research indicates that formulations containing SOS-K can improve skin water balance and accelerate healing processes without causing local or systemic toxicity .

Antimicrobial Properties

SOS-K has demonstrated strong antimicrobial activity against various pathogens, making it a candidate for use in antimicrobial coatings for medical devices and as an active ingredient in topical formulations.

In Vitro Studies

Studies have shown that SOS-K effectively inhibits bacterial pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential in treating infections associated with chronic wounds .

Research Applications

In biochemistry, SOS-K serves as a reference standard for studying protein interactions due to its ability to mimic biological molecules. It is used to investigate the effects of sulfated polysaccharides on protein structure and function, particularly in relation to growth factors .

Application AreaKey Findings
Wound HealingSOS-K dressings led to 48% closure rate in DFUs vs 30% in controls (Explorer Trial) .
Dental HealthEffective against dental plaque; promotes tissue healing .
Skin CareImproves hydration; accelerates wound healing without toxicity .
Antimicrobial ActivityStrong inhibition of bacterial pathogens; potential use in medical device coatings .
Research ApplicationsValuable for studying protein interactions; stabilizes growth factors .

Comparison with Similar Compounds

Quality Standards :

  • Complies with pharmacopeial standards (ChP, USP, EP) with ≥99% purity and low endotoxin levels .
  • USP designates it as a reference standard for sucralfate (aluminum sucrose octasulfate) quantification .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of sucrose octasulfate salts is summarized below:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Solubility Melting Point Key Applications
Potassium Salt 73264-44-5 C₁₂H₁₄K₈O₃₅S₈ 1287.52 Water-soluble >230°C Drug delivery, wound healing
Sodium Salt 74135-10-7 C₁₂H₁₄Na₈O₃₅S₈ 1215.46 Water-soluble >230°C Experimental formulations
Silver Salt (IASOS) Not disclosed C₁₂H₁₄Ag₈O₃₅S₈ ~1960 Limited Not reported Antimicrobial vaginal gels
Aluminum Complex (Sucralfate) 54182-58-0 C₁₂H₁₄Al₈O₃₅S₈ + Al(OH)₃ ~2086 Insoluble in water 159–164°C Peptic ulcer treatment
Triethylammonium Salt (TASOS) 869561-07-9 C₁₂H₁₄(C₆H₁₅N)₈O₃₅S₈ ~1830 Organic solvents Not reported Specialty drug formulations

Key Observations :

  • Cation Influence : Potassium and sodium salts exhibit high water solubility, making them suitable for hydrophilic formulations. In contrast, the silver salt (IASOS) and aluminum complex (sucralfate) are less soluble, favoring localized action (e.g., antimicrobial or gastric coating) .
  • Thermal Stability : Potassium and sodium salts decompose above 230°C, while sucralfate melts at lower temperatures (159–164°C), reflecting structural differences .

Functional and Clinical Comparisons

Sucrose Octasulfate, Silver Salt (IASOS)

  • Antimicrobial Activity : Exhibits broad-spectrum activity against vaginal pathogens (e.g., Candida albicans, Gardnerella vaginalis) at pH 4.5–7.0. Synergizes with potassium salt (KSOS) in SilSOS Femme gel, combining antimicrobial and mucosal repair functions .
  • Mechanism : Silver ions disrupt microbial membranes, while KSOS inhibits bacterial adhesion .

Aluminum Sucrose Octasulfate (Sucralfate)

  • Gastroprotection : Forms a viscous gel in acidic environments, adhering to ulcer sites and inhibiting pepsin hydrolysis. Raises gastric pH (pH 5.5–6.5) .
  • Safety Profile : Low systemic absorption but restricted in patients with renal impairment due to aluminum accumulation risks .

Triethylammonium Salt (TASOS)

  • Synthetic Utility : Prepared via solvent exchange (2-methyltetrahydrofuran/triethylamine), yielding a stable powder for lipid-based or hydrophobic drug delivery .

Research Findings and Efficacy

Compound Study Model Key Results Reference
Potassium Salt In vitro liposomes Increased doxorubicin encapsulation by 35% vs. non-sulfated carriers
Silver Salt (IASOS) Clinical vaginitis isolates MIC₅₀: 0.5–2.0 µg/mL against Candida spp.
Sucralfate Human trials Ulcer healing rate: 85% vs. 60% for placebo

Q & A

Q. What analytical methods are recommended for validating the purity and composition of sucrose octasulfate potassium salt in academic research?

To ensure quality, researchers should employ high-performance liquid chromatography (HPLC) with a mobile phase containing ammonium sulfate and phosphoric acid (pH 3.5 ± 0.1) to separate and quantify the compound . The USP Potassium Sucrose Octasulfate Reference Standard (RS) is critical for retention time alignment and assay calibration. Additionally, titrimetric water determination should be performed to account for hydration effects in quantitative analyses . Quality parameters such as sulfate content (≤0.01%) and residual solvents (e.g., methanol ≤0.3%) must be verified against pharmacopeial standards (USP/EP) using validated protocols .

Q. How should sucrose octasulfate potassium salt be stored to maintain stability in laboratory settings?

The compound is hygroscopic and light-sensitive. Store in airtight containers at controlled room temperature (20–25°C) in a cool, dry environment. Avoid desiccation, as the heptahydrate form (CAS 76578-81-9) may dehydrate, altering its molecular weight and reactivity. Prior to use, confirm water content via Karl Fischer titration .

Q. What quality control parameters are essential when selecting pharmaceutical-grade sucrose octasulfate potassium salt for in vitro studies?

Key parameters include:

  • Assay purity : ≥95.0% (anhydrous basis) with ≤0.10% sucrose heptasulfate impurity .
  • Residual solvents : Ensure methanol, acetonitrile, and pyridine levels comply with ICH Q3C guidelines .
  • Microbial limits : Total aerobic microbial count ≤1000 CFU/g and absence of Escherichia coli .
  • Heavy metals : ≤5 ppm arsenic and ≤0.0002% heavy metals .

Q. What experimental design considerations are critical when formulating sucrose octasulfate potassium salt in liposomal drug delivery systems?

When encapsulating the compound in liposomes, consider its high sulfate density, which may require gradient loading techniques (e.g., ammonium sulfate or pH gradients) to achieve stable drug retention. Monitor encapsulation efficiency using size-exclusion chromatography and validate stability under physiological pH (5.5–6.5) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of sucrose octasulfate potassium salt to minimize sulfation heterogeneity?

Sulfation efficiency depends on reaction stoichiometry and temperature. A patented method involves stepwise sulfation using triethylamine-sulfur trioxide complexes under anhydrous conditions at 0–5°C, followed by potassium salt precipitation. Post-synthesis purification via diafiltration removes unreacted sulfating agents and byproducts . Advanced characterization with mass spectrometry (MS) and nuclear magnetic resonance (NMR) is necessary to confirm octasulfation and rule out hepta- or hexasulfate isomers .

Q. What strategies resolve contradictions in bioactivity data linked to batch-to-batch variability of sucrose octasulfate potassium salt?

Variability often stems from differences in sulfation patterns or residual solvents. Implement orthogonal analytical methods:

  • Ion chromatography to quantify free sulfate ions.
  • Dynamic light scattering (DLS) to assess aggregation in aqueous solutions.
  • Cell-based assays (e.g., heparin-binding protein inhibition) to correlate bioactivity with structural consistency .

Q. How can researchers quantify trace impurities like sucrose heptasulfate in sucrose octasulfate potassium salt?

Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column and charged aerosol detection (CAD). Calibrate against a heptasulfate reference standard (if available) or employ 2D-NMR to distinguish between sulfation isomers. Limit heptasulfate to ≤0.10% to avoid confounding pharmacological results .

Q. What challenges arise when scaling up sucrose octasulfate potassium salt production for preclinical studies, and how are they addressed?

Critical challenges include:

  • Crystallization control : Optimize solvent polarity (e.g., ethanol-water mixtures) to prevent amorphous solid formation .
  • Endotoxin removal : Use ultrafiltration (100 kDa cutoff) and validate endotoxin levels (<100 EU/g) via the Limulus Amebocyte Lysate (LAL) assay .
  • Batch consistency : Implement process analytical technology (PAT) for real-time monitoring of sulfation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sucrose Octasulfate, Potassium Salt
Reactant of Route 2
Reactant of Route 2
Sucrose Octasulfate, Potassium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.